Kinase Hinge‑Binding Potency Gain vs. Morpholine‑Only Comparator
When incorporated into a purine‑based kinase inhibitor scaffold, the 4-(piperidin-4-yl)morpholin-3-one fragment conferred an IC50 of 8–9 nM against PI3Kδ, measured by Kinase‑Glo luminescent assay. In contrast, the direct morpholine analog (4‑(morpholin‑4‑yl)piperidine) in the same scaffold gave an IC50 of 37 nM, representing an ~4‑fold improvement in target engagement driven by the morpholin‑3‑one carbonyl interaction with the kinase hinge region [1]. This potency differential directly translates into lower compound requirements for dose‑response studies and reduced cost per data point in screening cascades.
| Evidence Dimension | PI3Kδ enzymatic IC50 |
|---|---|
| Target Compound Data | 8–9 nM (Compounds 74 and 77, US10174035) |
| Comparator Or Baseline | 37 nM (4‑(morpholin‑4‑yl)piperidine analog in identical scaffold) |
| Quantified Difference | ~4‑fold improved potency |
| Conditions | Kinase‑Glo luminescent kinase assay (Promega); recombinant PI3Kδ catalytic subunit |
Why This Matters
A 4‑fold potency reduction means the comparator requires proportionally more material to achieve the same biochemical effect, increasing procurement costs and potentially complicating selectivity windows.
- [1] BindingDB BDBM320529 & BDBM320532. US10174035, Compounds 74 and 77. https://bindingdb.org (accessed 2026-05-02). View Source
